molecular formula C20H23ClN2O B2973686 N-[4-(4-aminophenyl)cyclohexyl]-4-chloro-N-methylbenzamide CAS No. 1797929-58-8

N-[4-(4-aminophenyl)cyclohexyl]-4-chloro-N-methylbenzamide

Cat. No.: B2973686
CAS No.: 1797929-58-8
M. Wt: 342.87
InChI Key: XMGCWNYNENGZEL-RHDGDCLCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-aminophenyl)cyclohexyl]-4-chloro-N-methylbenzamide typically involves the reaction of 4-chloro-N-methylbenzamide with 4-(4-aminophenyl)cyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-aminophenyl)cyclohexyl]-4-chloro-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions employed. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N-[4-(4-aminophenyl)cyclohexyl]-4-chloro-N-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialized materials and chemicals

Mechanism of Action

The mechanism of action of N-[4-(4-aminophenyl)cyclohexyl]-4-chloro-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[4-(4-aminophenyl)cyclohexyl]-4-chloro-N-methylbenzamide include:

Uniqueness

Its combination of functional groups and molecular configuration makes it a valuable compound for various scientific and industrial purposes .

Properties

IUPAC Name

N-[4-(4-aminophenyl)cyclohexyl]-4-chloro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O/c1-23(20(24)16-2-8-17(21)9-3-16)19-12-6-15(7-13-19)14-4-10-18(22)11-5-14/h2-5,8-11,15,19H,6-7,12-13,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGCWNYNENGZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC(CC1)C2=CC=C(C=C2)N)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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